- Pyrrolopyrimidine-derived compound and pharmaceutical composition and for treating tumor and autoimmune disease, China, , ,

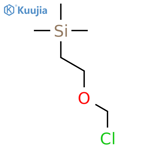

Cas no 941685-26-3 (2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethyl-silane)

![2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethyl-silane structure](https://ja.kuujia.com/scimg/cas/941685-26-3x500.png)

941685-26-3 structure

商品名:2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethyl-silane

CAS番号:941685-26-3

MF:C12H18ClN3OSi

メガワット:283.829322338104

MDL:MFCD11857752

CID:821469

2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethyl-silane 化学的及び物理的性質

名前と識別子

-

- 4-Chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine

- 2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethylsilane

- 7-((2-(TRIMETHYLSILYL)ETHOXY)METHYL)-4-CHLORO-7H-PYRROLO[2,3-D]PYRIMIDINE

- 7H-Pyrrolo[2,3-d]pyrimidine, 4-chloro-7-[[2-(trimethylsilyl)ethoxy]methyl]-

- 4-chloro-7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidine

- AK122028

- 4-Chloro-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyrimidine

- C12H18ClN3OSi

- YWBDBLXIRAQZIH-UHFFFAOYSA-N

- BCP17266

- 6058AC

- 4-Chloro-7-(2-trimethylsilanyl-ethoxymethyl)-7H-

- 4-Chloro-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyrimidine (ACI)

- 4-Chloro-7-[[2-(trimethylsilanyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyrimidine

- 2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethyl-silane

-

- MDL: MFCD11857752

- インチ: 1S/C12H18ClN3OSi/c1-18(2,3)7-6-17-9-16-5-4-10-11(13)14-8-15-12(10)16/h4-5,8H,6-7,9H2,1-3H3

- InChIKey: YWBDBLXIRAQZIH-UHFFFAOYSA-N

- ほほえんだ: ClC1C2C=CN(C=2N=CN=1)COCC[Si](C)(C)C

計算された属性

- せいみつぶんしりょう: 283.09100

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 18

- 回転可能化学結合数: 5

- 複雑さ: 275

- トポロジー分子極性表面積: 39.9

じっけんとくせい

- 密度みつど: 1.17±0.1 g/cm3 (20 ºC 760 Torr),

- ようかいど: Insuluble (5.4E-3 g/L) (25 ºC),

- PSA: 39.94000

- LogP: 3.39700

2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethyl-silane セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302

- 警告文: P280-P305+P351+P338

- 危険カテゴリコード: 22

-

危険物標識:

- 危険レベル:IRRITANT

- ちょぞうじょうけん:Inert atmosphere,2-8°C

2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethyl-silane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1059624-5g |

4-Chloro-7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidine |

941685-26-3 | 98% | 5g |

¥244.00 | 2024-04-24 | |

| eNovation Chemicals LLC | Y1102583-500g |

4-CHLORO-7-((2-(TRIMETHYLSILYL)ETHOXY)METHYL)-7H-PYRROLO[2,3-D]PYRIMIDINE |

941685-26-3 | 97% | 500g |

$3200 | 2024-06-05 | |

| abcr | AB263669-10 g |

4-Chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine; . |

941685-26-3 | 10 g |

€248.70 | 2023-07-20 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1059624-1g |

4-Chloro-7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidine |

941685-26-3 | 98% | 1g |

¥58.00 | 2024-04-24 | |

| Ambeed | A200620-1g |

4-Chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine |

941685-26-3 | 98% | 1g |

$12.0 | 2025-02-22 | |

| eNovation Chemicals LLC | Y1102583-100g |

4-CHLORO-7-((2-(TRIMETHYLSILYL)ETHOXY)METHYL)-7H-PYRROLO[2,3-D]PYRIMIDINE |

941685-26-3 | 97% | 100g |

$1200 | 2024-06-05 | |

| Chemenu | CM103625-25g |

4-chloro-7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidine |

941685-26-3 | 95%+ | 25g |

$1099 | 2021-08-06 | |

| Chemenu | CM103625-1g |

4-chloro-7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidine |

941685-26-3 | 95%+ | 1g |

$137 | 2021-08-06 | |

| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | ARK-1814-10g |

4-CHLORO-7-((2-(TRIMETHYLSILYL)ETHOXY)METHYL)-7H-PYRROLO[2,3-D]PYRIMIDINE |

941685-26-3 | 95% | 10g |

$150 | 2023-09-07 | |

| TRC | C351280-1g |

4-Chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine |

941685-26-3 | 1g |

$ 215.00 | 2022-06-01 |

2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethyl-silane 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; cooled; 1 h, cooled

1.2 cooled; 1 h, cooled

1.3 Solvents: Water

1.2 cooled; 1 h, cooled

1.3 Solvents: Water

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: Sodium hydride Solvents: Dimethylacetamide ; -5 °C; 60 min, 0 °C

1.2 0 °C; 1 h, 0 °C

1.3 Reagents: Water

1.2 0 °C; 1 h, 0 °C

1.3 Reagents: Water

リファレンス

- Preparation of piperidin-4-yl azetidine derivatives as JAK1 inhibitors, World Intellectual Property Organization, , ,

合成方法 3

はんのうじょうけん

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0 °C; 1 h, 0 °C

1.2 0 °C; 1.5 h, 0 °C → rt

1.3 Reagents: Sodium bicarbonate Solvents: Diethyl ether , Water

1.2 0 °C; 1.5 h, 0 °C → rt

1.3 Reagents: Sodium bicarbonate Solvents: Diethyl ether , Water

リファレンス

- Preparation of pyrrolopyrimidine derivatives as TAM inhibitors useful for treatment of cancer, World Intellectual Property Organization, , ,

合成方法 4

はんのうじょうけん

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; < 10 °C; 1 h, < 10 °C

1.2 < 10 °C; 10 °C → rt; overnight, rt

1.3 Solvents: Water ; rt

1.2 < 10 °C; 10 °C → rt; overnight, rt

1.3 Solvents: Water ; rt

リファレンス

- Preparation of azetidine derivatives for treating JAK-related diseases, World Intellectual Property Organization, , ,

合成方法 5

はんのうじょうけん

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 1 h, 20 °C; 20 °C → 0 °C

1.2 12 h, 20 °C

1.2 12 h, 20 °C

リファレンス

- Preparation of bicyclic compounds as JAK inhibitors and uses thereof, World Intellectual Property Organization, , ,

合成方法 6

はんのうじょうけん

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 1 h, rt

1.2 cooled; 1 h, cooled

1.3 Reagents: Water

1.2 cooled; 1 h, cooled

1.3 Reagents: Water

リファレンス

- Pyrrolopyrimidine crystal as JAK inhibitor and its preparation, China, , ,

合成方法 7

はんのうじょうけん

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0 °C; 1 h, rt

1.2 0 °C; 1 h, 0 °C

1.3 Reagents: Water

1.2 0 °C; 1 h, 0 °C

1.3 Reagents: Water

リファレンス

- Pyrrolopyrimidine-pyrazole-cyclopentane compounds as Janus kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, China, , ,

合成方法 8

はんのうじょうけん

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 15 min, rt

1.2 30 min, rt

1.2 30 min, rt

リファレンス

- Preparation of tricyclic compounds for the treatment of immunological and oncological conditions, World Intellectual Property Organization, , ,

合成方法 9

はんのうじょうけん

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 1 h, rt

1.2 cooled; 1 h, cooled

1.3 Reagents: Water

1.2 cooled; 1 h, cooled

1.3 Reagents: Water

リファレンス

- Process for the preparation of (R)-3-amino-β-cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazole-1-propanenitrile, China, , ,

合成方法 10

はんのうじょうけん

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 1 h, rt

1.2 cooled; 1 h, cooled

1.3 Solvents: Water

1.2 cooled; 1 h, cooled

1.3 Solvents: Water

リファレンス

- Pyrrolopyrimidine-derived compound and pharmaceutical composition and application thereof, China, , ,

合成方法 11

はんのうじょうけん

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0 °C; 15 min, rt

1.2 30 min, rt

1.2 30 min, rt

リファレンス

- Preparation pyrrolopyrimidinamines as janus kinase 1 selective inhibitor, Korea, , ,

合成方法 12

はんのうじょうけん

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; cooled; 1 h, rt

1.2 1 h, cooled

1.3 Reagents: Water

1.2 1 h, cooled

1.3 Reagents: Water

リファレンス

- Preparation of pyrrolopyrimidines as Janus kinase inhibitors, China, , ,

合成方法 13

はんのうじょうけん

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; -20 - -10 °C; -20 - -10 °C; 2 h, -20 - -10 °C

1.2 Reagents: Acetic acid

1.2 Reagents: Acetic acid

リファレンス

- Process for synthesis of ruxolitinib, World Intellectual Property Organization, , ,

合成方法 14

はんのうじょうけん

1.1 Reagents: Sodium hydride Solvents: Dimethylacetamide ; -5 °C; 60 min, 0 °C

1.2 0 °C; 1 h, 0 °C

1.3 Solvents: tert-Butyl methyl ether , Water ; 0 °C; 10 min, 0 °C

1.2 0 °C; 1 h, 0 °C

1.3 Solvents: tert-Butyl methyl ether , Water ; 0 °C; 10 min, 0 °C

リファレンス

- Pyrrolo[2,3-d]pyrimidine derivatives as JAK1 inhibitors and their preparation and use for the treatment of myelodysplastic syndromes, World Intellectual Property Organization, , ,

合成方法 15

はんのうじょうけん

1.1 Reagents: Sodium hydride Solvents: Dimethylacetamide ; cooled; 15 min, cooled

1.2 cooled

1.3 Reagents: Water

1.2 cooled

1.3 Reagents: Water

リファレンス

- Design and Synthesis of Ligand Efficient Dual Inhibitors of Janus Kinase (JAK) and Histone Deacetylase (HDAC) Based on Ruxolitinib and Vorinostat, Journal of Medicinal Chemistry, 2017, 60(20), 8336-8357

2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethyl-silane Raw materials

2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethyl-silane Preparation Products

2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethyl-silane 関連文献

-

Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304

-

Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229

-

Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336

941685-26-3 (2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethyl-silane) 関連製品

- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)

- 97817-23-7(4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine)

- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)

- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)

- 2580234-88-2(2-[Benzyl(2-{[(benzyloxy)carbonyl]amino}ethyl)amino]acetic acid)

- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)

- 172514-47-5(4-amino-2,6-dichlorobenzene-1-sulfonamide)

- 2171621-44-4(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpyrrolidin-2-yl}propanoic acid)

- 1376259-14-1(3-Pyridinecarboxaldehyde, 5-(3,5-dimethyl-4-isoxazolyl)-)

- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:941685-26-3)2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethyl-silane

清らかである:99%

はかる:100g

価格 ($):434.0